1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine

Physicochemical profiling CNS drug-likeness SAR studies

This 1,4-disubstituted piperazine features a distinct 4-chlorobenzyl and N4-isopropyl substitution pattern critical for forensic reference standards and medicinal chemistry SAR. Its unique GC-MS fingerprint, cataloged in the 2024 Designer Drugs database, ensures unambiguous isomer identification per SWGDRUG/ISO 17025. The isopropyl group introduces steric bulk (ΔEs ≈ –1.71 vs. methyl) and a dual monoamine reuptake profile distinct from the des-isopropyl analog. Researchers comparing halogen bonding or metabolic stability should pair this with the 4-fluoro analog (CAS 428827-25-2) to deconvolve electronic vs. steric effects.

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
Cat. No. B5824580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine
Molecular FormulaC14H21ClN2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H21ClN2/c1-12(2)17-9-7-16(8-10-17)11-13-3-5-14(15)6-4-13/h3-6,12H,7-11H2,1-2H3
InChIKeyGUDBVFSMLGFDGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine: A Structurally Distinct 1,4-Disubstituted Piperazine for CNS-Targeted Probe & Forensic Research


1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine (CAS 423746-77-4) is a synthetic 1,4-disubstituted piperazine derivative with the molecular formula C14H21ClN2 and a molecular weight of 252.79 g/mol [1]. It features a 4-chlorobenzyl substituent at the N1 position and an isopropyl group at the N4 position of the piperazine core . This compound belongs to a broader class of N-benzyl-N′-alkylpiperazines that have been investigated as serotonin reuptake inhibitors, dopamine receptor ligands, and forensic reference standards [2]. Its inclusion in the Wiley Mass Spectra of Designer Drugs database underscores its relevance as an analytical reference material for forensic toxicology and novel psychoactive substance (NPS) surveillance [1].

Why 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine Cannot Be Replaced by Off-the-Shelf Piperazine Analogs


The 1,4-disubstituted piperazine scaffold is highly sensitive to both the N1-benzyl substituent electronic character and the N4-alkyl group steric bulk. The 4-chlorobenzyl group confers a distinct electron-withdrawing effect (Hammett σₚ = +0.23 for Cl) that modulates the piperazine nitrogen basicity (predicted pKa ~7.5–8.0) and influences binding to monoamine transporters, while the N4-isopropyl group introduces steric constraints absent in the N4-methyl, N4-ethyl, or N4-unsubstituted analogs that are commonly sourced as cheaper intermediates . Simply combining 1-(4-chlorobenzyl)piperazine with a separate N-isopropyl source does not recapitulate the intramolecular conformational preferences and pharmacokinetic properties of the pre-assembled 1,4-disubstituted core [1]. The 4-chloro vs. 4-fluoro benzyl substitution also alters CYP450 metabolic stability and halogen bonding potential, further precluding simple interchange .

Quantitative Differentiation Evidence: 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine vs. Its Closest Analogs


Molecular Weight & Lipophilicity Differentiation from 1-(4-Chlorobenzyl)piperazine (Des-Isopropyl Analog)

The target compound (MW 252.79 g/mol, C14H21ClN2) carries an additional isopropyl group (ΔMW = +42.08 Da) compared to 1-(4-chlorobenzyl)piperazine (MW 210.70 g/mol, C11H15ClN2) [1]. This structural increment increases the predicted LogP by approximately 0.5–1.0 log units relative to the des-isopropyl parent, enhancing blood-brain barrier permeability potential while also increasing steric bulk at the N4 position, which reduces promiscuous binding to aminergic receptors compared to the unsubstituted piperazine . The N4-isopropyl group also eliminates the secondary amine character present in 1-(4-chlorobenzyl)piperazine, removing a hydrogen bond donor and altering the compound's solubility and formulation properties .

Physicochemical profiling CNS drug-likeness SAR studies

Halogen-Dependent Differentiation: 4-Chloro vs. 4-Fluoro Benzyl Isopropyl Piperazine

The target compound (4-Cl, MW 252.79) differs from its 4-fluoro analog 1-(4-fluorobenzyl)-4-isopropylpiperazine (4-F, MW 236.33, CAS 428827-25-2) by ΔMW = +16.46 Da . The chlorine substituent provides a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) and greater polarizability, which can enhance halogen bonding interactions with protein targets (e.g., σ-hole interactions with backbone carbonyls in monoamine transporters) compared to fluorine [1]. Conversely, the 4-fluoro analog is more electronegative and metabolically more stable toward CYP450-mediated oxidative dehalogenation due to the stronger C–F bond (~485 kJ/mol vs. ~339 kJ/mol for C–Cl) [2]. The 4-chloro substitution also increases molecular refractivity (predicted CMR ~72 vs. ~67 for 4-F analog), affecting both LogP and tissue distribution [1].

Halogen bonding Receptor selectivity Metabolic stability

N4-Alkyl Chain Length Differentiation: Isopropyl vs. Methyl vs. Ethyl 4-Chlorobenzyl Piperazine

Within the homologous series of N4-alkyl 4-chlorobenzyl piperazines, the target compound (N4-isopropyl, C14H21ClN2) occupies a unique steric and lipophilic niche between the N4-methyl analog (C12H17ClN2, MW 224.73, LogP 3.17) and the N4-ethyl analog (C13H19ClN2, MW 238.75) . The branched isopropyl group introduces greater steric hindrance (Taft Es ≈ –1.71) compared to the linear ethyl (Es ≈ –0.36) or methyl (Es = 0.00) substituents, which can confer enhanced selectivity for dopamine D3 over D2 receptors, a property observed across multiple N4-alkyl piperazine SAR series [1]. The isopropyl group also slows N-dealkylation metabolism compared to the ethyl analog, potentially extending the compound's half-life in in vivo studies [1].

Steric effects Dopamine receptor selectivity CNS penetration

Regioisomeric Differentiation: 4-Chlorobenzyl vs. 2-Chlorobenzyl Isopropyl Piperazine in Forensic Analysis

The target compound (4-chlorobenzyl isomer, CAS 423746-77-4) is analytically distinguishable from its 2-chlorobenzyl regioisomer (CAS 423750-19-0) by GC-MS [1]. Both isomers share the molecular formula C14H21ClN2 and nominal mass, but their electron ionization (EI) mass spectra exhibit distinct fragmentation patterns due to the ortho vs. para chlorine substitution on the benzyl ring [2]. The 4-chloro isomer typically shows a more abundant [M–Cl]⁺ fragment ion (m/z 217) relative to the molecular ion compared to the 2-chloro isomer, and the benzylic cleavage pattern differs due to the electronic influence of chlorine position on the benzyl C–N bond stability [2]. Both isomers are cataloged in the Mass Spectra of Designer Drugs 2024 database with distinct retention indices and spectral fingerprints [1].

Forensic toxicology NPS identification GC-MS differentiation

Serotonin Transporter (SERT) Activity Class-Level Evidence from 1-(4-Chlorobenzyl)piperazine Parent Scaffold

The parent scaffold 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) has been characterized as an inhibitor of [³H]5-HT uptake into rat brain synaptosomes and attenuates the acute serotonergic effects of MDMA in vivo [1]. Quantitative SERT inhibition data from BindingDB show that structurally related 4-chlorobenzyl piperazine derivatives achieve IC₅₀ values in the range of 10–34 nM at human SERT expressed in HEK293 cells [2]. While direct SERT IC₅₀ data for the N4-isopropyl target compound have not been published, the addition of an N4-isopropyl group to arylpiperazine SERT inhibitors has been shown in multiple SAR series to retain or moderately enhance SERT affinity compared to the N4-unsubstituted parent, while simultaneously introducing dopamine transporter (DAT) activity [3]. This dual monoamine profile is a key differentiator from the parent 1-(4-chlorobenzyl)piperazine, which is primarily serotonergic.

Serotonin reuptake inhibition Monoamine transporters CNS pharmacology

Recommended Application Scenarios for 1-(4-Chlorobenzyl)-4-(propan-2-yl)piperazine Based on Differential Evidence


Forensic Reference Standard for Regioisomer-Specific Identification of Chlorobenzyl Piperazine NPS

The compound's unique GC-MS spectral fingerprint (cataloged in the Mass Spectra of Designer Drugs 2024 database) enables unambiguous differentiation of the 4-chlorobenzyl regioisomer from its 2-chlorobenzyl counterpart and other positional isomers in seized drug analysis [1]. Forensic laboratories should procure this specific CAS-numbered reference standard (423746-77-4, ≥98% purity) rather than relying on in-house synthesized material or surrogate analogs, as retention index and fragmentation pattern reference data are database-matched to the authenticated compound . This is critical for meeting SWGDRUG and ISO/IEC 17025 evidentiary standards.

Dual SERT/DAT Monoamine Transporter Probe for CNS Drug Discovery SAR Campaigns

Unlike the des-isopropyl parent 1-(4-chlorobenzyl)piperazine, which acts primarily as a serotonin reuptake inhibitor, the N4-isopropyl substitution is predicted (based on class-level SAR from multiple arylpiperazine series) to introduce concomitant dopamine transporter activity, creating a dual monoamine reuptake inhibition profile [1]. Medicinal chemistry teams exploring triple reuptake inhibitors or biased monoamine modulation should use this compound as a key intermediate or reference ligand for establishing SAR around the N4-substituent steric and lipophilic parameters, rather than purchasing the cheaper but pharmacologically distinct 1-(4-chlorobenzyl)piperazine .

Halogen-Dependent Pharmacological Comparison: 4-Cl vs. 4-F Benzyl Piperazine Probe Pair

The 4-chloro substitution in the target compound offers enhanced polarizability and halogen bonding potential compared to the commercially available 4-fluoro analog (CAS 428827-25-2, MW 236.33) [1]. Researchers investigating the role of halogen bonding in monoamine transporter recognition, or comparing the metabolic stability and CYP450-mediated clearance of chloro- vs. fluoro-substituted benzyl piperazines, should acquire both compounds as a matched pair to deconvolve electronic from steric contributions to target engagement and ADME properties .

N4-Alkyl Steric Series Anchor Compound for Dopamine D3/D2 Selectivity Optimization

Within a homologous series of N4-alkyl 4-chlorobenzyl piperazines (methyl → ethyl → isopropyl), the isopropyl-substituted target compound represents the steric extreme for branched alkyl substitution [1]. Drug discovery programs targeting D3 dopamine receptor selectivity (where isopropyl-substituted piperazines have demonstrated enhanced D3/D2 selectivity in published SAR studies) should use this compound as the steric benchmark against which linear N4-alkyl analogs (ethyl: CAS 414879-06-4; methyl: CAS 414876-38-3) are compared . The significant Taft Es steric parameter difference (ΔEs ≈ –1.71 vs. methyl) provides a quantifiable basis for interpreting receptor subtype selectivity data [2].

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